An In-Depth Technical Guide to Ethyl [isopropyl(methyl)amino]acetate: Synthesis, Purification, and Characterization
An In-Depth Technical Guide to Ethyl [isopropyl(methyl)amino]acetate: Synthesis, Purification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl [isopropyl(methyl)amino]acetate, a tertiary amino acid ester with potential applications in synthetic chemistry and drug development. This document delves into its fundamental properties, outlines robust synthetic methodologies, and details analytical techniques for its characterization, offering a self-validating framework for its preparation and analysis.
Core Compound Identification and Properties
Ethyl [isopropyl(methyl)amino]acetate, also known by its IUPAC name ethyl 2-[methyl(propan-2-yl)amino]acetate, is a non-commercially available chemical compound. Its unique structure, featuring a tertiary amine and an ethyl ester, makes it a valuable building block in organic synthesis.
CAS Registry Number: 1040048-25-6[1]
Physicochemical Properties
A summary of the key physicochemical properties of ethyl [isopropyl(methyl)amino]acetate is presented in Table 1. These computed properties provide essential information for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | ChemScene[1] |
| Molecular Weight | 159.23 g/mol | ChemScene[1] |
| IUPAC Name | ethyl 2-[methyl(propan-2-yl)amino]acetate | |
| SMILES | CCOC(=O)CN(C)C(C)C | ChemScene[1] |
Synthesis of Ethyl [isopropyl(methyl)amino]acetate
The synthesis of ethyl [isopropyl(methyl)amino]acetate can be approached through two primary and reliable routes: N-alkylation of a secondary amine precursor or reductive amination. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Method 1: N-Alkylation of Ethyl Sarcosinate
This method involves the direct alkylation of the secondary amine of ethyl sarcosinate (ethyl N-methylglycinate) with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen atom of the sarcosinate attacks the electrophilic carbon of the isopropyl halide.
Rationale: This approach is straightforward and utilizes readily available starting materials. The use of a base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity. The choice of a non-nucleophilic base is preferred to avoid competing reactions with the alkyl halide.
Experimental Protocol: N-Alkylation of Ethyl Sarcosinate with 2-Bromopropane
Materials:
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Ethyl sarcosinate hydrochloride
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2-Bromopropane
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Diethyl ether (Et₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add ethyl sarcosinate hydrochloride.
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Add anhydrous acetonitrile to the flask to form a suspension.
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Add anhydrous potassium carbonate (2.5 equivalents) to the suspension. The in-situ neutralization of the hydrochloride salt generates the free secondary amine.
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Add 2-bromopropane (1.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl [isopropyl(methyl)amino]acetate.
Method 2: Reductive Amination
This alternative synthetic route involves the reaction of ethyl glyoxylate with N-methylisopropylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Rationale: Reductive amination is a highly versatile and efficient method for the synthesis of amines. The use of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde.
Experimental Protocol: Reductive Amination of Ethyl Glyoxylate with N-Methylisopropylamine
Materials:
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Ethyl glyoxylate (solution in toluene or freshly prepared)
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N-Methylisopropylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Acetic acid (optional, as a catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl glyoxylate in anhydrous dichloromethane.
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Add N-methylisopropylamine (1.0-1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
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Stir the mixture at room temperature for 30-60 minutes.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Continue to stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate under reduced pressure to afford the crude ethyl [isopropyl(methyl)amino]acetate.
Caption: Synthetic routes to ethyl [isopropyl(methyl)amino]acetate.
Purification
The crude product obtained from either synthetic route will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the compound in high purity for subsequent applications and accurate analytical characterization.
Distillation
For larger quantities and thermally stable compounds, vacuum distillation is an effective purification method. The boiling point of the target compound will be significantly lower under reduced pressure, allowing for separation from less volatile impurities.
Column Chromatography
For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is the preferred method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for eluting the desired product. The polarity of the eluent should be carefully optimized based on TLC analysis.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the synthesized ethyl [isopropyl(methyl)amino]acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Features:
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Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).
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Isopropyl group: A septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH(CH₃)₂).
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N-Methyl group: A singlet for the methyl protons (NCH₃).
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Methylene group adjacent to nitrogen: A singlet for the methylene protons (NCH₂CO).
Expected ¹³C NMR Spectral Features:
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Signals corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, the two distinct carbons of the isopropyl group, the N-methyl carbon, and the methylene carbon adjacent to the nitrogen.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) is a common technique for volatile compounds like esters.
Expected Mass Spectral Features (EI-MS):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 159).
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Key Fragmentation Patterns:
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Loss of the ethoxy group (-OCH₂CH₃) from the ester.
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Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. This is often a prominent peak in the mass spectra of amines.
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Fragmentation of the isopropyl group.
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Caption: Analytical workflow for compound characterization.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile compounds and can also provide mass spectral data for identification. A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of such esters. The use of a temperature gradient program will ensure good separation of the product from any residual starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the compound. A reversed-phase C18 column is a common choice for the analysis of moderately polar organic molecules. A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, would be appropriate.[2] The detection can be performed using a UV detector at a low wavelength (around 210 nm) as the compound lacks a strong chromophore.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of ethyl [isopropyl(methyl)amino]acetate. The detailed protocols and the underlying scientific rationale are designed to empower researchers in their synthetic endeavors. The self-validating nature of the described analytical workflow ensures the confident identification and purity assessment of the target compound, facilitating its use in further research and development.
References
- Villar, M., et al. (2014). Microwave-assisted extraction and HPLC coupled with fluorescence detection and capillary electrophoresis for the analysis of surfactants.
